molecular formula C13H10F3NO3 B1296197 Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate CAS No. 23851-84-5

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No. B1296197
CAS RN: 23851-84-5
M. Wt: 285.22 g/mol
InChI Key: XSNJFNKOHAUNPO-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative . These derivatives have antiseptic, antipyretic, and antiperiodic action and possess various pharmacological applications . It is commonly referred to as EFQ.


Synthesis Analysis

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate can be modified by changing the side-chain substituent and/or forming a new heterocyclic ring fused to the pyridine ring . For instance, heating the compound with chloroacetyl chloride gives a mixture of two isomeric O-acylation products . The reaction with acetyl chloride in NaOH forms an N-acylation product . The compound can also react with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate to yield the corresponding condensation products .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is C13H10F3NO3 . Its molecular weight is 285.22 g/mol .


Chemical Reactions Analysis

Various 4-hydroxy-8-trifluoromethyl-quinoline derivatives have been prepared via multi-step reactions . These derivatives were tested for their antimicrobial actions .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a solid at room temperature .

Scientific Research Applications

Application: Synthesis of Analgesic Compounds

  • Summary of the Application : Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may be used in the synthesis of analgesic compounds . Analgesics are medicines that are used to relieve pain. They are a key component of managing pain and discomfort in many medical procedures.

Application: Antimicrobial Agent

  • Summary of the Application : This compound can potentially be used as an antimicrobial agent . Antimicrobial agents are substances that kill or inhibit the growth of microorganisms such as bacteria, fungi, or protozoans.

Application: TRPV1 Antagonist

  • Summary of the Application : The compound could potentially be used in the synthesis of a TRPV1 antagonist . TRPV1 is a receptor found in the nervous system that plays a key role in the sensation of pain and heat. Antagonists of this receptor could have potential therapeutic applications in the treatment of pain.

Application: Antifungal Agent

  • Summary of the Application : This compound can potentially be used as an antifungal agent . Antifungal agents are substances that kill or inhibit the growth of fungi.

Application: Antiviral Agent

  • Summary of the Application : The compound could potentially be used in the synthesis of antiviral drugs . Antiviral drugs are a class of medication used specifically for treating viral infections.

Safety And Hazards

The compound is classified as an irritant . It has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P305, P338, P351 .

Future Directions

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate may be used in the synthesis of the analgesic compound, floctafenine . It may also be used in the preparation of novel rare earth (Eu 3+, Tb 3+, Gd 3+, Sm 3+ and Dy 3+) complexes .

properties

IUPAC Name

ethyl 4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3NO3/c1-2-20-12(19)8-6-17-10-7(11(8)18)4-3-5-9(10)13(14,15)16/h3-6H,2H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSNJFNKOHAUNPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80946654
Record name Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

CAS RN

23851-84-5
Record name 3-Quinolinecarboxylic acid, 4-hydroxy-8-(trifluoromethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23851-84-5
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Record name 23851-84-5
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Record name Ethyl 4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.726
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
KD Thomas, AV Adhikari, S Telkar… - European journal of …, 2011 - Elsevier
Three new series of 4-hydroxy-8-trifluoromethyl-quinoline derivatives were synthesized through multi step reactions. All the newly synthesized compounds were characterized by …
Number of citations: 133 www.sciencedirect.com
S Eswaran, AV Adhikari, NS Shetty - European journal of medicinal …, 2009 - Elsevier
A new class of quinoline derivatives containing 1,2,4-triazole moiety were synthesized from derivatives of 4-hydroxy-8-(trifluoromethyl)quinoline-3-carbohydrazide 4 through multi-step …
Number of citations: 384 www.sciencedirect.com
B Garudachari, AM Isloor, MN Satyanarayana… - European Journal of …, 2013 - Elsevier
Three series of new trifluoromethyl substituted quinolone derivatives were synthesized (4a–f, 6a–f and 8a–f) from corresponding substituted anilines by multi-step reactions. The …
Number of citations: 13 www.sciencedirect.com
B Garudachari, AM Islor, AM Vijesh… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title compound, C19H16F3NO6, a quinoline derivative featuring an annealated furan substituent, the mean planes of the carboxy substituents are at an angle of 74.3 (2). In the …
Number of citations: 3 scripts.iucr.org
TD White, CA Alt, KP Cole, JMC Groh… - … Process Research & …, 2014 - ACS Publications
An intramolecular thermal cyclization protocol was developed in a flow reactor to take advantage of the high pressures and temperatures that are easily obtained in small scale …
Number of citations: 30 pubs.acs.org

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